![molecular formula C23H20ClN5O3S B3628544 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3628544.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, methoxy groups, a triazole ring, and a sulfanyl-acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the chlorinated phenyl ring and the triazole ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the chlorinated phenyl ring can be synthesized through chlorination reactions, while the triazole ring can be formed via cyclization reactions involving hydrazine derivatives and nitriles.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique chemical structure.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar chlorinated phenyl rings but lack the triazole and sulfanyl-acetamide moieties.
Triazole Derivatives: Compounds with triazole rings, such as fluconazole, share structural similarities but differ in their functional groups and overall structure.
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-31-19-13-20(32-2)18(12-17(19)24)26-21(30)14-33-23-28-27-22(15-8-10-25-11-9-15)29(23)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXNGKJDDZLPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes E. coli CS109 unique compared to other strains?
A1: E. coli CS109 is characterized by a naturally occurring mutation in the uppS gene, which encodes undecaprenyl pyrophosphate synthase (UppS) [, ]. This enzyme is responsible for synthesizing undecaprenyl phosphate (Und-P), a lipid carrier essential for peptidoglycan synthesis, a critical component of the bacterial cell wall. The mutation in CS109 results in a defective UppS enzyme, making it a valuable model for studying Und-P metabolism and its effects on cell wall synthesis and antibiotic susceptibility.
Q2: How does the defective UppS in CS109 affect its growth and morphology?
A2: The defective UppS in CS109 leads to growth defects and morphological abnormalities, particularly at elevated temperatures [, ]. This is because the impaired UppS activity limits the availability of Und-P, hindering peptidoglycan synthesis and cell wall integrity. As a result, CS109 cells exhibit abnormal shapes and are more susceptible to lysis at higher temperatures.
Q3: Can the growth defects in CS109 be reversed?
A3: Yes, the growth and morphological defects observed in E. coli CS109 can be reversed by several methods:
- Reintroducing a wild-type uppS gene: Providing a functional copy of the uppS gene can restore Und-P synthesis to normal levels, rescuing the growth defects [, ].
- Increasing peptidoglycan precursor availability: Supplementing the growth medium with excess peptidoglycan precursors can compensate for the reduced Und-P availability and partially alleviate the growth defects [].
- Overproducing PBP1A: Increasing the levels of PBP1A, a key enzyme involved in peptidoglycan synthesis, can also partially compensate for the reduced Und-P availability and improve growth [].
Q4: How does the uppS mutation in CS109 relate to antibiotic susceptibility?
A4: The defective Und-P synthesis in CS109, caused by the uppS mutation, increases its sensitivity to beta-lactam antibiotics when combined with inhibition of other penicillin-binding proteins (PBPs) []. This is because both Und-P and PBPs are crucial for peptidoglycan synthesis, and inhibiting both pathways simultaneously severely compromises cell wall integrity, leading to rapid lysis.
Q5: Does the presence of O-antigen influence antibiotic sensitivity in E. coli CS109?
A5: While E. coli CS109 itself lacks O-antigen, studies using a different strain (E. coli 2443) with an O8-antigen showed increased sensitivity to penicillin and its derivatives compared to CS109 []. Replacing the O-antigen gene cluster (rfb locus) in the O8-antigen strain with that from CS109 resulted in sensitivity levels comparable to CS109, suggesting a role for O8-antigen in beta-lactam sensitization [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.